2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)-
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Overview
Description
2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the benzothiazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- typically involves the condensation of 2-aminothiophenol with an appropriate carbonyl compound, followed by nitration. One common method includes:
Condensation Reaction: 2-aminothiophenol reacts with a carbonyl compound such as benzaldehyde in the presence of a base like sodium methoxide in dimethylformamide (DMF) to form the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazine derivatives.
Scientific Research Applications
2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their antifungal properties.
1,4-Benzothiazine derivatives: Exhibit antibacterial and antifungal activities.
Uniqueness
This functional group allows for further chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
6397-22-4 |
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Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzothiazin-4-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O3S/c18-15(11-5-7-12(8-6-11)17(19)20)16-9-10-21-14-4-2-1-3-13(14)16/h1-8H,9-10H2 |
InChI Key |
VRFPUTKAZALOET-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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